Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine
CAS No.: 574731-12-7
Cat. No.: VC2706836
Molecular Formula: C10H12F3NO
Molecular Weight: 219.2 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine - 574731-12-7](/images/structure/VC2706836.png)
CAS No. | 574731-12-7 |
---|---|
Molecular Formula | C10H12F3NO |
Molecular Weight | 219.2 g/mol |
IUPAC Name | N-[[3-(trifluoromethoxy)phenyl]methyl]ethanamine |
Standard InChI | InChI=1S/C10H12F3NO/c1-2-14-7-8-4-3-5-9(6-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3 |
Standard InChI Key | NZVRNZTVYQWPOO-UHFFFAOYSA-N |
SMILES | CCNCC1=CC(=CC=C1)OC(F)(F)F |
Canonical SMILES | CCNCC1=CC(=CC=C1)OC(F)(F)F |
Chemical Properties and Structure
Molecular Structure
The structural components of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine include:
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A phenyl ring core serving as the primary scaffold
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A trifluoromethoxy (OCF₃) substituent at position 3 of the ring
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A methylene (CH₂) linker connecting the aromatic ring to the amine
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An ethylamino (NHC₂H₅) group as the terminal functional group
The presence of the trifluoromethoxy group significantly influences the compound's electronic distribution, affecting its reactivity and interaction with biological systems. The 3D conformational flexibility provided by the methylene linker and rotatable bonds allows the molecule to adopt various spatial arrangements, potentially important for molecular recognition processes.
Fundamental Properties
Table 1: Basic Chemical Properties of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine
Computed Physicochemical Properties
The compound possesses several calculated properties that provide insight into its potential behavior in chemical and biological systems:
Table 2: Computed Physicochemical Properties
Property | Value | Computational Method |
---|---|---|
XLogP3-AA | 2.8 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.6.11 |
Rotatable Bond Count | 4 | Cactvs 3.4.6.11 |
The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting the compound would have reasonable penetration through biological membranes. This property, combined with its hydrogen bonding capacity, influences its potential for drug-like behavior and interactions with biological targets.
Physical Properties and Characteristics
Solubility and Partition Behavior
Based on its calculated XLogP3-AA value of 2.8, Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is expected to exhibit:
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Moderate to good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents
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Limited water solubility, though potentially forming stable solutions in acidic aqueous media due to protonation of the amine group
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Partition preference for lipid phases over aqueous phases, suggesting potential for crossing biological membranes
The presence of both hydrophilic (amine) and hydrophobic (trifluoromethoxy, aromatic) moieties gives the compound amphiphilic characteristics, which may be relevant for its interactions with biological systems.
Chemical Reactivity
Functional Group Reactivity
The reactivity profile of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is determined by its key functional groups:
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Secondary Amine Group:
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Can participate in nucleophilic substitution reactions
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Potential for N-alkylation to form tertiary amines
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Ability to form amides through acylation reactions
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Capacity to form stable salt forms with various acids
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Trifluoromethoxy Group:
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Generally considered metabolically stable
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Contributes electron-withdrawing effects to the aromatic system
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Limited reactivity under standard conditions
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Enhances lipophilicity and potentially affects binding to protein targets
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Aromatic Ring:
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Susceptible to electrophilic aromatic substitution reactions, though with reduced reactivity at positions ortho and para to the trifluoromethoxy group
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Potential for directed metalation followed by functionalization
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Possible substrate for cross-coupling reactions under appropriate conditions
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Comparative Analysis
Structural Analogues
Several structurally related compounds appear in the scientific literature, providing context for understanding Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine:
Table 3: Comparison with Structural Analogues
These structural variations can significantly impact the compounds' physicochemical properties and potential biological activities, highlighting the importance of specific structural features in determining function.
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